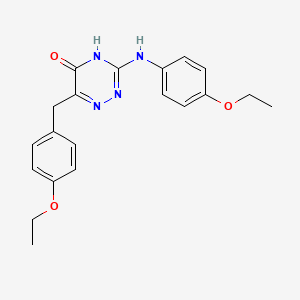

6-(4-ethoxybenzyl)-3-((4-ethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one

Description

The compound 6-(4-ethoxybenzyl)-3-((4-ethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one features a 1,2,4-triazin-5-one core substituted with a 4-ethoxybenzyl group at position 6 and a 4-ethoxyphenylamino moiety at position 3. Its structural analogs, however, have demonstrated diverse applications, including antimicrobial, anticancer, and herbicidal activities, depending on substituent variations .

Properties

IUPAC Name |

3-(4-ethoxyanilino)-6-[(4-ethoxyphenyl)methyl]-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c1-3-26-16-9-5-14(6-10-16)13-18-19(25)22-20(24-23-18)21-15-7-11-17(12-8-15)27-4-2/h5-12H,3-4,13H2,1-2H3,(H2,21,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIIFYOBPQGVPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=C(C=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethoxybenzyl)-3-((4-ethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one typically involves the following steps:

Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as amidines or guanidines, with cyanogen halides or other suitable reagents.

Introduction of Ethoxybenzyl and Ethoxyphenyl Groups: The ethoxybenzyl and ethoxyphenyl groups can be introduced through nucleophilic substitution reactions, where the triazine core is reacted with ethoxybenzyl chloride and ethoxyphenylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(4-ethoxybenzyl)-3-((4-ethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the triazine core or the ethoxybenzyl and ethoxyphenyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

Substitution: Nucleophiles such as amines, thiols, or halides under suitable reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted triazine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 6-(4-ethoxybenzyl)-3-((4-ethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated a series of 1,2,4-triazine derivatives for their antiproliferative activity against cancer cell lines such as MGC-803 (gastric), EC-109 (esophageal), and PC-3 (prostate). The results demonstrated that certain derivatives showed IC values significantly lower than conventional chemotherapeutics like 5-Fluorouracil (5-FU), suggesting enhanced efficacy in inhibiting tumor growth .

| Compound | IC (µM) |

|---|---|

| Compound A | 9.79 ± 0.17 |

| Compound B | 12.46 ± 0.13 |

| 5-FU | 12.87 ± 1.20 |

Anti-inflammatory Properties

In addition to anticancer properties, triazine derivatives have been explored for their anti-inflammatory effects. The compound's ability to inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process, has been documented.

Structure-Activity Relationship (SAR)

The structure-activity relationship of triazine derivatives indicates that modifications to the phenyl and ethoxy groups can significantly influence biological activity. For instance, the introduction of electron-withdrawing groups has been shown to enhance the compound's potency against specific cellular targets .

Other Therapeutic Applications

Beyond cancer and inflammation, research has suggested potential applications in:

- Antimicrobial Activity : Some triazine derivatives exhibit antibacterial properties against Gram-positive and Gram-negative bacteria.

- Antioxidant Effects : The compound may also demonstrate antioxidant capabilities, contributing to its therapeutic profile.

Mechanism of Action

The mechanism of action of 6-(4-ethoxybenzyl)-3-((4-ethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Inhibition of Biological Pathways: It may inhibit specific biological pathways, such as those involved in cell proliferation or signal transduction, resulting in therapeutic effects.

Induction of Cellular Responses: The compound may induce cellular responses, such as apoptosis or autophagy, contributing to its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The 1,2,4-triazin-5-one scaffold is highly modifiable, with substituents dictating pharmacological and physicochemical properties. Below is a comparative analysis of key analogs:

Key Research Findings and Trends

- Substituent Effects :

- Electron-withdrawing groups (e.g., -CF₃, -F) enhance antibacterial activity but may reduce solubility .

- Bulky hydrophobic groups (e.g., tert-butyl, benzyl) improve herbicidal and anticancer activities by enhancing target binding .

- Ethoxy groups balance hydrophobicity and bioavailability but are understudied in antimicrobial contexts .

Biological Activity

The compound 6-(4-ethoxybenzyl)-3-((4-ethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is a member of the triazine family, which has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves several chemical reactions:

- Formation of the Triazine Core : This is achieved through cyclization reactions involving appropriate anilines and ethyl isocyanate.

- Substituent Addition : The introduction of ethoxy groups can be performed via nucleophilic substitution reactions.

Anticancer Activity

Several studies have evaluated the anticancer properties of triazine derivatives, including this compound. Key findings include:

- In vitro Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines. For example, in assays using leukemia HL-60 cells, compounds similar to this triazine exhibited IC50 values below 5 µM, indicating potent activity compared to standard chemotherapeutic agents like Doxorubicin .

| Cell Line | IC50 Value (µM) | Comparison Drug |

|---|---|---|

| HL-60 | <5 | Doxorubicin |

| Huh-7 | 4.93 - 8.84 | Doxorubicin |

| Panc-1 | 9.91 | Doxorubicin |

The proposed mechanisms for the biological activity of triazine compounds include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.

- Topoisomerase II Inhibition : Some derivatives have been shown to inhibit Topoisomerase II, a critical enzyme involved in DNA replication and repair .

Antimicrobial Activity

In addition to anticancer properties, triazine derivatives have been evaluated for their antimicrobial activities. Studies indicate that certain modifications can enhance their effectiveness against bacterial strains.

Case Studies

- Antiviral Activity : In vitro studies have demonstrated that some triazine derivatives exhibit anti-HIV properties, suggesting a broader therapeutic potential beyond oncology .

- Mechanistic Insights : Research indicates that the interaction of these compounds with cellular targets can disrupt normal cellular functions and lead to cell death.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6-(4-ethoxybenzyl)-3-((4-ethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, trichlorotriazine derivatives (e.g., 2,4,6-trichlorotriazine) can react with ethoxyphenol under basic conditions (e.g., K₂CO₃ in acetone) to introduce ethoxybenzyl groups. Subsequent amination with 4-ethoxyaniline may require controlled heating (60–80°C) and inert atmospheres to prevent oxidation. Optimization should focus on solvent polarity (DMF vs. THF), stoichiometry, and reaction time to maximize yield .

- Validation : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the structural identity of this triazine derivative be confirmed?

- Analytical Techniques :

- Spectroscopy : Use NMR to verify ethoxy group integration (δ ~1.3–1.5 ppm for CH₃, δ ~3.9–4.1 ppm for OCH₂) and aromatic protons (δ ~6.8–7.5 ppm). FT-IR confirms NH stretches (~3300 cm⁻¹) and triazine ring vibrations (~1500 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ matching the theoretical mass (C₂₅H₂₇N₅O₃: ~469.21 g/mol) .

Advanced Research Questions

Q. How do structural modifications (e.g., ethoxy vs. methoxy substituents) influence the compound’s biological activity?

- Structure-Activity Relationship (SAR) : Ethoxy groups enhance lipophilicity compared to methoxy analogs, potentially improving membrane permeability. In antimicrobial assays, substituent position (para vs. meta) affects target binding; para-substituted derivatives show higher activity due to steric and electronic compatibility with enzyme active sites .

- Experimental Design : Synthesize analogs with varying substituents (e.g., methoxy, propoxy) and compare bioactivity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive bacteria (e.g., S. aureus) .

Q. How can contradictory data on the compound’s stability in aqueous media be resolved?

- Data Analysis : Stability discrepancies may arise from pH-dependent hydrolysis. Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1–10) and analyze degradation products via LC-MS. Ethoxy groups are prone to oxidative cleavage under acidic conditions, forming quinone intermediates .

- Mitigation : Use antioxidants (e.g., BHT) or lyophilization to improve shelf life .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

- In Silico Modeling :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gap) and reactive sites .

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (~3.5), CYP450 inhibition, and BBB permeability. The ethoxy groups may reduce metabolic clearance compared to halogenated analogs .

Q. How can crystallographic studies elucidate intermolecular interactions in the solid state?

- X-ray Crystallography : Grow single crystals via slow evaporation (ethanol/water). The ethoxybenzyl and anilino groups likely form π-π stacking and hydrogen bonds (N–H···O/N), stabilizing the lattice. Compare with related triazoles showing similar packing motifs .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity assays?

- Experimental Design : Use a randomized block design with triplicate measurements. For IC₅₀ determination, fit data to a sigmoidal curve (log[concentration] vs. response) using nonlinear regression (e.g., GraphPad Prism). Address outliers via Grubbs’ test .

Q. How can hydrogen-bonding networks be mapped in solution-phase studies?

- NMR Titration : Titrate DMSO-d₆ solutions with deuterated water and monitor NH proton shifts. NOESY spectra can reveal through-space interactions between ethoxybenzyl and triazine protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.